NPFF Receptor Subtype Binding Affinity Profile: NPFF vs. NPAF vs. dNPA
NPFF exhibits a balanced NPFF1/NPFF2 affinity profile (Ki NPFF1 = 1.39 nM, Ki NPFF2 = 6.09 nM, ratio ≈ 4.4), whereas NPAF is markedly NPFF2-selective (Ki NPFF1 = 99.6 nM, Ki NPFF2 = 3.54 nM, ratio ≈ 28) and dNPA displays ultra-high NPFF2 selectivity (Ki NPFF2 = 0.027 nM, >100-fold selectivity over NPFF1) [1][2]. The endogenous NPFF1-preferring ligand NPVF shows poor NPFF2 agonist activity [3]. These quantitative differences in subtype bias directly dictate the downstream functional outcomes in pain modulation and cardiovascular assays.
| Evidence Dimension | Receptor subtype binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | NPFF: Ki NPFF1 = 1.39 ± 0.08 nM, Ki NPFF2 = 6.09 ± 1.59 nM (NPFF1/NPFF2 ratio ≈ 4.4) |
| Comparator Or Baseline | NPAF: Ki NPFF1 = 99.6 ± 5.0 nM, Ki NPFF2 = 3.54 ± 0.82 nM (NPFF2/NPFF1 ratio ≈ 28); dNPA: Ki NPFF2 = 0.027 nM, >100-fold selectivity vs NPFF1 |
| Quantified Difference | NPAF is >70-fold less potent at NPFF1 than NPFF; dNPA is >200-fold more potent at NPFF2 than NPFF |
| Conditions | Radioligand displacement; [3H]NPVF for NPFF1-R, [3H]EYF for NPFF2-R; CHO cell membranes |
Why This Matters
Researchers requiring balanced NPFF1/NPFF2 activation must select NPFF; those needing NPFF2-specific signaling should choose dNPA, while NPAF provides an intermediate NPFF2-biased profile.
- [1] PMC. Table 1. Receptor Binding, Ki (nM). Future Med Chem. 2012;4(9):1085–1092. View Source
- [2] CPRiL. Anti-analgesia of a selective NPFF2 agonist depends on opioid activity. dNPA affinity 0.027 nM, >100-fold selectivity. PMID: 16129413. View Source
- [3] Liu Q, et al. Identification and characterization of novel mammalian neuropeptide FF-like peptides that attenuate morphine-induced antinociception. J Biol Chem. 2001;276(40):36961-9. PMID: 11481330. View Source
